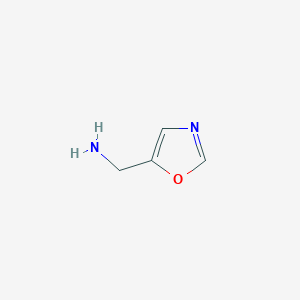

Oxazol-5-ylmethanamine

説明

Significance of the Oxazole (B20620) Heterocycle in Organic and Medicinal Chemistry

The oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is a cornerstone in the fields of organic and medicinal chemistry. vulcanchem.comfluorochem.co.uk Its unique chemical architecture, characterized by a planar, aromatic system, allows for diverse interactions with biological macromolecules such as enzymes and receptors. vulcanchem.comfluorochem.co.uk This versatile scaffold is present in a multitude of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. nih.govd-nb.info

In medicinal chemistry, oxazole derivatives have garnered significant attention due to their wide-ranging pharmacological properties. These compounds are integral to the development of new therapeutic agents and have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govd-nb.info The structural and chemical diversity of the oxazole nucleus makes it a favored starting point for the discovery of novel drugs. lookchem.com The ability of the oxazole ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, contributes to its efficacy as a pharmacophore. vulcanchem.comfluorochem.co.uk

The significance of oxazoles also extends to their role as key intermediates in organic synthesis. They serve as valuable building blocks for the construction of more complex molecular architectures. lookchem.com The reactivity of the oxazole ring allows for various chemical modifications, enabling chemists to create extensive libraries of compounds for biological screening. nih.gov

Historical Context of Oxazole and its Derivatives in Chemical Synthesis and Biological Evaluation

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. The first synthesis of an oxazole derivative was recorded in the 1800s, but the field gained significant momentum during World War II in connection with the structural elucidation of penicillin, which was initially thought to contain an oxazole core. vwr.com The parent compound, oxazole, was first prepared in 1947. d-nb.info

Several named reactions have been pivotal in the synthesis of oxazole derivatives. The Robinson-Gabriel synthesis, described in 1909 and 1910, involves the cyclodehydration of 2-acylamino ketones and remains a fundamental method for preparing 2,5-disubstituted oxazoles. Another key method is the van Leusen reaction, developed in 1977, which utilizes tosylmethyl isocyanide (TosMIC) to react with ketones, providing a pathway to 5-substituted oxazoles. lookchem.comvwr.com

The biological evaluation of oxazole derivatives has evolved significantly over time. Early research focused on their antimicrobial properties. vwr.com Over the decades, the scope of biological testing has expanded dramatically, with modern research exploring their potential in treating a wide array of diseases, including cancer, diabetes, and inflammatory conditions. d-nb.info A number of oxazole-containing compounds have progressed to clinical use, such as the antibiotic linezolid (B1675486) and the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, underscoring the therapeutic importance of this heterocyclic system. vwr.com

Overview of Research Trajectories Involving Oxazol-5-ylmethanamine

This compound, also known by its synonyms 5-(Aminomethyl)-1,3-oxazole and 1,3-oxazol-5-ylmethanamine, is a specific oxazole derivative that has emerged as a valuable building block in various research and development sectors. lookchem.comnih.gov Its primary role is as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. lookchem.comchemimpex.com

Research involving this compound and its dihydrochloride (B599025) salt primarily focuses on its utility in medicinal chemistry. chemimpex.commyskinrecipes.com It serves as a precursor for the development of novel therapeutic agents, particularly in the exploration of treatments for neurological disorders. chemimpex.com The compound's structure, featuring a reactive primary amine group attached to the oxazole ring, makes it an ideal candidate for creating libraries of derivatives for screening against various biological targets. lookchem.comchemimpex.com

In the pharmaceutical industry, this compound is utilized in the synthesis of a range of bioactive molecules. lookchem.com While specific, large-scale clinical applications are not extensively documented in publicly available literature, its presence in the catalogs of chemical suppliers highlights its role in the early stages of drug discovery and development. lookchem.comchemimpex.com Furthermore, its derivatives have been investigated for their potential as T-type calcium channel blockers, which are targets for cardiovascular diseases and neuropathic pain. nih.gov The hydrochloride form of this compound is often used in laboratory settings due to its stability and solubility. lookchem.comchemimpex.com

The research trajectory for this compound is therefore centered on its application as a foundational chemical entity for creating new chemical diversity in the pursuit of novel drugs and other functional materials. lookchem.com

Table of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6N2O | nih.gov |

| Molecular Weight | 98.10 g/mol | nih.gov |

| IUPAC Name | 1,3-oxazol-5-ylmethanamine | nih.gov |

| CAS Number | 847644-09-1 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1,3-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-3-7-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDZCBCCUTEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Oxazol 5 Ylmethanamine Derivatives

Nucleophilic Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group at the 5-position of the oxazole (B20620) ring is a potent nucleophile. This reactivity is analogous to that of benzylic amines and allows for a variety of substitution reactions with suitable electrophiles. nih.gov Common reactions involving this group include N-acylation, N-alkylation, and condensation with carbonyl compounds.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides.

N-Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced to yield N-substituted aminomethyl oxazoles. nih.gov

These reactions provide a straightforward pathway to a diverse range of derivatives, allowing for the modification of the compound's properties by introducing various substituents on the nitrogen atom.

| Reaction Type | Electrophile | General Product Structure |

|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | Oxazol-5-yl-CH₂-NH-CO-R |

| N-Alkylation | Alkyl Halide (R-X) | Oxazol-5-yl-CH₂-NH-R |

| Reductive Amination | Aldehyde (R-CHO), then reducing agent (e.g., NaBH₄) | Oxazol-5-yl-CH₂-NH-CH₂-R |

Electrophilic Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, but it is generally less reactive towards electrophilic aromatic substitution than other five-membered heterocycles like furan or pyrrole. Electrophilic attack is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comthepharmajournal.com The general order of reactivity for electrophilic substitution on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com

In oxazol-5-ylmethanamine, the aminomethyl group at the C5 position acts as an activating group, enhancing the electron density of the ring and facilitating electrophilic attack. The substitution would be directed primarily to the C4 position. Examples of such reactions include nitration, halogenation, and Vilsmeier-Haack formylation, although conditions may need to be carefully controlled to avoid side reactions involving the aminomethyl group. pharmaguideline.com

Pericyclic Reactions and Cycloadditions

The oxazole ring system can participate in various pericyclic reactions, most notably cycloadditions, where it can function as a diene or react with 1,3-dipoles.

While the oxazole ring itself is not typically a 1,3-dipole, derivatives of this compound can be converted into 1,3-dipoles for subsequent cycloaddition reactions. A prominent example involves the generation of azomethine ylides. The primary amine of this compound can undergo condensation with an aldehyde to form an imine. In the presence of a suitable acid or through thermal decarboxylation of the corresponding α-amino acid, this can generate a non-stabilized azomethine ylide. mdpi.com

This azomethine ylide, a classic 1,3-dipole, can then react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to form five-membered nitrogen-containing heterocycles, such as pyrrolidines. mdpi.comnih.gov This strategy provides a powerful tool for constructing complex heterocyclic systems appended to the oxazole core.

The oxazole ring can serve as the diene component in [4+2] Diels-Alder cycloadditions. wikipedia.orgresearchgate.net This reactivity is a key method for the synthesis of substituted pyridine derivatives. researchgate.netresearchgate.net The reaction typically occurs with electron-deficient dienophiles, such as maleic anhydride (B1165640), acrylates, or alkynes. pharmaguideline.comwikipedia.org

The initial cycloaddition forms a bicyclic adduct containing an oxygen bridge. This adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically involving the loss of a small molecule like water or an alcohol, to aromatize into a pyridine ring. wikipedia.org The presence of electron-donating groups on the oxazole ring facilitates the reaction by raising the energy of the highest occupied molecular orbital (HOMO) of the diene. pharmaguideline.com The reaction can also be promoted by Lewis or Brønsted acids, which coordinate to the oxazole nitrogen, lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the diene. nih.gov

| Dienophile | Intermediate Adduct | Final Product Type | Reference |

|---|---|---|---|

| Alkene (e.g., Ethylene) | Bicyclic oxo-bridged adduct | Substituted Pyridine | wikipedia.orgnih.gov |

| Alkyne | Bicyclic oxo-bridged adduct | Substituted Furan | pharmaguideline.com |

| Acrylonitrile | Bicyclic oxo-bridged adduct | Cyanopyridine | cutm.ac.in |

Catalytic Reactions

Catalytic methods, particularly those involving transition metals, are instrumental in the functionalization of heterocyclic compounds, including oxazole derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the oxazole ring. researchgate.net To utilize these methods, a derivative of this compound must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate, at one of the available ring positions (C2 or C4).

The most acidic proton on the oxazole ring is at the C2 position, making it the preferred site for deprotonation by a strong base (e.g., n-butyllithium) followed by metallation. pharmaguideline.comwikipedia.org Quenching this lithiated intermediate with an electrophilic halogen source (e.g., I₂, Br₂) installs the necessary handle for cross-coupling.

Once the halo-oxazole derivative is prepared, it can undergo a variety of palladium- or nickel-catalyzed cross-coupling reactions: researchgate.nettandfonline.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. acs.org

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide access to a vast array of highly functionalized oxazole derivatives that would be difficult to synthesize through other means.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C(sp²)-C(sp²) |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C(sp²)-C(sp) |

| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | C(sp²)-N |

Organocatalytic Transformations

Information on the specific organocatalytic transformations of this compound derivatives is not available in the reviewed literature. While the field of organocatalysis is vast and encompasses a wide range of reactions, studies focusing on this particular substrate are absent from the conducted searches.

Investigation of Reaction Pathways and Intermediates

Detailed investigations into the reaction pathways and intermediates of organocatalytic reactions involving this compound and its derivatives have not been reported in the accessible scientific literature. Mechanistic studies, including the identification and characterization of transient species, are crucial for understanding and optimizing chemical reactions. However, such studies specific to the requested compound in the context of organocatalysis could not be found.

Applications in Medicinal Chemistry Research

Enzyme Inhibition Studies

The unique structural and electronic properties of the oxazol-5-ylmethanamine core make it an attractive component in the design of enzyme inhibitors. Researchers have successfully incorporated this moiety into molecules targeting enzymes implicated in fungal infections and cancer.

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain of fungi, making it a prime target for the development of fungicides. researchgate.net A novel class of SDH inhibitors (SDHIs) was designed by incorporating an oxazole (B20620) group into pyrazol-5-yl-benzamide derivatives. researchgate.net Bioassays revealed that many of these compounds exhibited good to excellent in vitro antifungal activity against a panel of plant pathogenic fungi, including Valsa mali, Sclerotinia sclerotiorum, Alternaria alternata, and Botrytis cinerea. researchgate.net

In a different study, novel SDHI derivatives were synthesized where the inversion of carbonyl and amide groups was a key structural modification. nih.gov One standout compound, designated 5i , demonstrated a broad spectrum of activity against five different fungi. nih.gov Its efficacy against Sclerotinia sclerotiorum was notable, with an EC50 value of 0.73 µg/mL, which is comparable to the commercial fungicides boscalid (B143098) (0.51 µg/mL) and fluxapyroxad (B1673505) (0.19 µg/mL). nih.gov Furthermore, compound 5i showed superior in vivo activity against Puccinia sorghi and Rhizoctoniani compared to boscalid. nih.gov Molecular docking studies suggested that the carbonyl oxygen atom of compound 5i could form hydrogen bonds with key amino acid residues (TYR58 and TRP173) in the active site of the SDH enzyme, validating its mode of action. nih.gov

Table 1: In Vitro Fungicidal Activity of SDH Inhibitors

| Compound | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

|---|---|---|---|---|

| 5i | Sclerotinia sclerotiorum | 0.73 | Boscalid | 0.51 |

| 5i | Sclerotinia sclerotiorum | 0.73 | Fluxapyroxad | 0.19 |

| 5i | Rhizoctonia cerealis | 4.61 | Fluxapyroxad | 16.99 |

| 5p | Rhizoctonia cerealis | 6.48 | Fluxapyroxad | 16.99 |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a significant target for anticancer therapies. nanobioletters.comnih.gov The oxazole scaffold and its bioisosteres, such as 1,3,4-oxadiazole (B1194373), have been incorporated into molecules designed to inhibit EGFR.

One study focused on new indole-based 1,3,4-oxadiazole derivatives as potential EGFR and COX-2 inhibitors. mdpi.com A specific acetamide (B32628) derivative, 2e , showed significant anticancer activity against several human cancer cell lines, including colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375). mdpi.com Compound 2e exhibited more potent cytotoxicity against these cell lines than the standard EGFR inhibitor, erlotinib. mdpi.com Further investigation revealed that 2e was a notable inhibitor of EGFR with an IC50 value of 2.80 µM. mdpi.com Molecular docking studies indicated that the benzothiazole (B30560) ring of this compound fits into an allosteric pocket within the EGFR active site. mdpi.com

In another line of research, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were identified as potent dual inhibitors of VEGFR2 and EGFR. mdpi.com These compounds demonstrated good potency against the proliferation of human umbilical vein endothelial cells (HUVEC) with IC50 values often in the 10⁻⁷ M range. mdpi.com

Table 2: Cytotoxic and EGFR Inhibitory Activity of Selected Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |

|---|---|---|---|---|

| 2e | HCT116 (Colorectal) | 6.43 | EGFR | 2.80 |

| Erlotinib (Ref.) | HCT116 (Colorectal) | 17.86 | EGFR | 0.04 |

| 2e | A549 (Lung) | 9.62 | ||

| Erlotinib (Ref.) | A549 (Lung) | 19.41 | ||

| 2e | A375 (Melanoma) | 8.07 |

The versatility of the oxazole and related heterocyclic scaffolds extends to other enzyme targets. In the study of indole-based 1,3,4-oxadiazoles, the lead compound 2e was also evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), another important target in cancer research. mdpi.com However, the results showed that compound 2e did not cause any significant inhibition of COX-2, indicating that its anticancer activity is COX-independent. mdpi.com This selectivity is a valuable finding in medicinal chemistry, as it helps in understanding the specific pathways through which a compound exerts its effects.

Receptor Ligand and Modulator Research

Derivatives of this compound have also been pivotal in the development of ligands that target and modulate key receptors in the central nervous system (CNS), offering potential treatments for neurological and psychiatric disorders.

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a well-established target for the development of antidepressants and anxiolytics. nih.gov Activating these receptors can produce rapid antidepressant effects. nih.gov Heterocyclic structures are common scaffolds in the design of 5-HT1A receptor ligands. nih.gov

Research has shown that pharmacological activation of 5-HT1A receptors can be beneficial. For instance, long-term treatment with the selective 5-HT1A receptor agonist NLX-112 has been shown to improve locomotion and lower urinary tract function in rat models of spinal cord injury. mdpi.com This suggests that compounds targeting this receptor have significant therapeutic potential. The development of novel agonists often involves heterocyclic frameworks, such as piperazine (B1678402) and benzothiazole, which share structural similarities with oxazole-based compounds, highlighting the importance of such scaffolds in designing new 5-HT1A receptor modulators. nih.gov

GPR88 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum region of the brain. nih.govopnme.com It is implicated in a variety of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, anxiety, and addiction, making it an attractive drug target. nih.gov

A series of novel GPR88 agonists were developed using 1,3,4-oxadiazole as a bioisostere for a glycinamide (B1583983) structure. nih.gov These 5-amino-1,3,4-oxadiazole derivatives, including compound 84 , showed significantly improved potency compared to earlier scaffolds. nih.gov Compound 84 had an EC50 of 59 nM in a cell-based cAMP assay. nih.gov Another potent and selective GPR88 agonist, BI-9508 , was developed to have good brain permeability, a property that was a limitation in some earlier compounds. opnme.comopnme.com This compound displayed an EC50 of 47 nM in a human GPR88 assay. opnme.com Other research has identified RTI-13951-33 as a potent, selective, and brain-penetrant GPR88 agonist with an EC50 of 25 nM. medchemexpress.com This compound has been shown to reduce alcohol self-administration and intake in animal models. nih.gov

Table 3: Potency of GPR88 Receptor Agonists

| Compound | Assay Type | Potency (EC50) |

|---|---|---|

| 84 | GPR88 overexpressing cell-based cAMP assay | 59 nM |

| 84 | [35S]GTPγS binding assay (mouse striatal membranes) | 942 nM |

| BI-9508 | Gi1 BRET assay (human GPR88) | 47 nM |

| RTI-13951-33 | GPR88 cAMP functional assay | 25 nM |

| 2-PCCA | GPR88-mediated cAMP production (HEK293 cells) | 116 nM |

Investigations into Other Receptor Interactions

The oxazole ring, a key structural feature of this compound, is recognized for its ability to interact with a variety of enzymes and receptors within biological systems. nih.gov This interaction capability is due to the five-membered aromatic ring containing both nitrogen and oxygen atoms, which can participate in diverse non-covalent bonds. nih.gov While specific receptor binding studies for this compound are not extensively detailed in the provided research, the broader class of oxazole-containing compounds has been explored for its versatile biological activities stemming from these interactions. nih.gov For instance, related isoxazole (B147169) structures, such as 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives, have been synthesized and characterized as potent GABAA receptor antagonists. nih.gov Antagonists function by binding to a receptor's active site, which can prevent the natural chemical messenger from binding and thereby inhibit a biological signal. youtube.com This demonstrates the potential of the core azole scaffold to be tailored for specific receptor targeting in drug discovery.

Antimicrobial Activity Investigations

Derivatives of the oxazole scaffold have demonstrated significant antibacterial properties against a wide range of both Gram-positive and Gram-negative bacterial strains. mdpi.comumz.ac.ir Research into 5(4H)-oxazolone-based sulfonamides revealed broad-spectrum activity, with certain compounds showing particular potency. mdpi.com Similarly, other studies have identified oxazole derivatives effective against challenging pathogens, including those on the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The antibacterial action of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. nih.govnih.gov

| Oxazole Derivative Class | Bacterial Strain | Observed Activity |

|---|---|---|

| 5(4H)-Oxazolone-based sulfonamides | Staphylococcus aureus | Promising antibacterial activity. mdpi.com |

| 5(4H)-Oxazolone-based sulfonamides | Staphylococcus epidermidis | A 2-fold increase in activity with a 4-methoxy group substitution. mdpi.com |

| 5(4H)-Oxazolone-based sulfonamides | Pseudomonas aeruginosa | Promising antibacterial activity. mdpi.comresearchgate.net |

| 5(4H)-Oxazolone-based sulfonamides | Klebsiella pneumonia | Active against strain. mdpi.com |

| 5(4H)-Oxazolone-based sulfonamides | Salmonella typhimurium | Active against strain. mdpi.com |

| 5(4H)-Oxazolone-based sulfonamides | Escherichia coli | Active against strain. mdpi.com |

| 4-benzylidene-2-methyl-oxazoline-5-one | S. aureus ATCC 25923 | Effectively prevents biofilm formation (0.05 mg/ml). umz.ac.ir |

| 4-benzylidene-2-methyl-oxazoline-5-one | M. luteus PTCC 1110 | Effectively prevents biofilm formation (0.05 mg/ml). umz.ac.ir |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis 756 | MIC = 56.2 µg/mL. mdpi.com |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | B. subtilis ATCC 6683 | MIC = 56.2 µg/mL. mdpi.com |

| 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines | ESKAPE Pathogens | Good activity, superior to nitrofurantoin (B1679001) in some cases. nih.gov |

The therapeutic potential of oxazole derivatives extends to antifungal applications. Studies have shown that compounds incorporating the oxazole ring can be effective against fungal strains such as Candida albicans. mdpi.commdpi.com For example, a novel series of 5(4H)-oxazolone-based sulfonamides was evaluated for antifungal activity, with one specific compound exhibiting the most potent effects. mdpi.comresearchgate.net The structural features of these molecules, including the specific substitutions on the oxazole core, play a crucial role in their antifungal efficacy. mdpi.com

| Oxazole Derivative | Fungal Strain | Observed Activity |

|---|---|---|

| 5(4H)-oxazolone-based-sulfonamide (compound 9h) | Not specified | Showed the most potent antifungal activity in its series. mdpi.comresearchgate.net |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans 128 | MIC = 14 µg/mL. mdpi.com |

| 1,3-oxazole containing a phenyl group at 5-position | C. albicans | Exhibited activity against the strain. mdpi.comnih.gov |

The oxazole nucleus is a key component in the development of novel antiviral agents. nih.govmdpi.com A series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro activity against several viruses. nih.gov These compounds demonstrated potent activity against the Hepatitis C virus (HCV) and Coxsackievirus B3 (CVB3) and B6 (CVB6), with some derivatives showing strong activity at low concentrations. nih.gov The research identified several compounds as highly active, warranting further investigation. nih.gov

| Oxazole Derivative Class | Virus | Observed Activity (IC₅₀) |

|---|---|---|

| (5-oxazolyl)phenyl amines (compounds 17a1, 17a4, etc.) | Hepatitis C virus (HCV) | 0.28-0.92 µM. nih.gov |

| (5-oxazolyl)phenyl amines (compounds 17a1, 17a4, etc.) | Coxsackievirus B3 (CVB3) | Strong activity (IC₅₀ < 2.0 μM). nih.gov |

| (5-oxazolyl)phenyl amines (compounds 17a1, 17a4, etc.) | Coxsackievirus B6 (CVB6) | Strong activity (IC₅₀ < 2.0 μM). nih.gov |

Anticancer Research and Cytotoxicity Studies

The oxazole scaffold is a prominent heterocyclic moiety in oncology research due to its structural similarity to purine (B94841) bases. nih.gov A variety of oxazole derivatives have been synthesized and evaluated in vitro for their cytotoxic activity against numerous human cancer cell lines. mdpi.comnih.gov These studies measure the concentration of a compound required to cause a 50% reduction in viable cells, often reported as the CC₅₀, IC₅₀, or GI₅₀ value. Research has shown that certain oxazole-based compounds exhibit significant cytotoxic effects against lung, breast, and colon cancer cell lines, among others. nih.govresearchgate.net

| Oxazole Derivative Class | Cancer Cell Line | Cell Line Type | Observed Activity (Concentration) |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidines (compound 3e) | A549 | Lung Adenocarcinoma | CC₅₀ = 65.41 µM. nih.gov |

| Oxazolo[5,4-d]pyrimidines (compound 3d) | MCF7 | Breast Adenocarcinoma | CC₅₀ = 61.12 µM. nih.gov |

| Oxazolo[5,4-d]pyrimidines (compound 3e) | LoVo | Metastatic Colon Adenocarcinoma | CC₅₀ = 58.44 µM. nih.gov |

| Oxazolo[5,4-d]pyrimidines (compound 3g) | HT29 | Primary Colon Adenocarcinoma | CC₅₀ = 73.18 µM. nih.gov |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (compound 2) | HOP-92 | Non-Small Cell Lung Cancer | GI₅₀ = 4.56 µM. researchgate.net |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (compound 2) | MDA-MB-468 | Breast Cancer | GI₅₀ = 21.0 µM. researchgate.net |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (compound 2) | SK-MEL-5 | Melanoma | GI₅₀ = 30.3 µM. researchgate.net |

| 4-benzylidene-2-methyl-oxazoline-5-one | MCF-7 | Breast Cancer | Induced cell death. umz.ac.ir |

Apoptosis Induction and Angiogenesis Inhibition Mechanisms

Derivatives of the oxazole scaffold, particularly benzoxazoles, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis, the process of forming new blood vessels. nih.govnih.gov Uncontrolled angiogenesis is a hallmark of cancer, making its inhibition a critical therapeutic strategy. nih.gov

Research has focused on designing and synthesizing benzoxazole (B165842) derivatives that target the VEGFR-2 protein. In one study, a series of new benzoxazole compounds were evaluated for their cytotoxic activities against human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). nih.gov Compounds 14o , 14l , and 14b demonstrated significant inhibition of VEGFR-2. nih.gov Further investigation into compound 14b revealed it could reduce the proliferation and migration of Human Umbilical Vascular Endothelial Cells (HUVEC), confirming its anti-angiogenic properties. nih.gov Mechanistic studies showed that compound 14b arrested the HepG2 cell cycle at the Pre-G1 phase and induced apoptosis in 16.52% of cells, a significant increase compared to control cells (0.67%). This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Another study highlighted compound 12l , a different benzoxazole derivative, as a potent inhibitor of VEGFR-2 and a strong anti-proliferative agent against HepG2 and MCF-7 cell lines. nih.gov This compound was found to induce apoptosis in 35.13% of HepG2 cells. The mechanism of apoptosis induction by 12l was linked to a significant increase in the levels of caspase-3 (2.98-fold) and the pro-apoptotic protein Bax (3.40-fold), alongside a reduction in the anti-apoptotic protein Bcl-2 (2.12-fold). nih.gov Similarly, thiophene (B33073) 2-carboxamides substituted with benzo[d] nih.govresearchgate.netdioxol-5-yl groups, such as compounds 1l and 1m , have shown inhibitory activity against VEGFR1 and inhibited VEGF-induced HUVEC cell migration. researchgate.net

Table 1: Selected Benzoxazole Derivatives and their Anti-Angiogenic and Apoptotic Activity

| Compound | Target Cancer Cell Line | VEGFR-2 Inhibition | Mechanism of Action |

|---|---|---|---|

| 14b | HepG2 | High | Pre-G1 cell cycle arrest; 4.8-fold increase in caspase-3. nih.gov |

| 14l | HepG2, MCF-7 | High | - |

| 14o | HepG2, MCF-7 | High | - |

| 12l | HepG2, MCF-7 | IC50 = 97.38 nM | 35.13% apoptosis induction; 2.98-fold increase in caspase-3; 3.40-fold increase in Bax; 2.12-fold reduction in Bcl-2. nih.gov |

| 1l / 1m | - | VEGFR1 IC50 = 2.5 µM / 1.9 µM | Inhibition of HUVEC cell migration. researchgate.net |

Exploration of Other Biological Activities

The oxazole scaffold is a prominent feature in compounds investigated for anti-inflammatory properties. nih.gov Research has shown that derivatives of 4-aryliden-oxazol-5(4H)-ones possess a broad spectrum of biological activities, including anti-inflammatory effects. researchgate.net The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. researchgate.netnih.gov

One study detailed the synthesis of novel 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives and their evaluation as anti-inflammatory agents using the carrageenan-induced paw edema test in rats. nveo.org Several of these Mannich bases showed significant anti-inflammatory activity, with compound P28 exhibiting the highest activity (78.71% inhibition), which was comparable to the standard drug diclofenac (B195802) (73.66% inhibition). nveo.org

In another investigation, 4-substituted-2-phenyloxazol-5(4H)-ones and their corresponding benzamides were synthesized and evaluated. mdpi.com Certain oxazolones demonstrated strong inhibition of lipid peroxidation, and a bisbenzamide derivative, 4c , was identified as a potent inhibitor of lipoxygenase, another key enzyme in inflammatory processes, with an IC50 value of 41 μM. mdpi.com

Table 2: Anti-inflammatory Activity of Oxazole Derivatives

| Compound Class | Specific Compound | Model/Assay | Key Finding |

|---|---|---|---|

| Benzo[d]oxazole Mannich bases | P28 | Carrageenan-induced paw edema (rat) | 78.71% inhibition of edema. nveo.org |

| Oxazolones/Benzamides | 4c (bisbenzamide) | Lipoxygenase inhibition assay | Potent LOX inhibitor with an IC50 of 41 μM. mdpi.com |

| Oxazolones | 2a, 2c | Anti-lipid peroxidation assay | Strong inhibition of lipid peroxidation. mdpi.com |

The oxazole ring is a core component of various compounds explored for antiparasitic applications. nih.gov Specifically, benzoxazole and benzothiazole derivatives containing an isothiocyanate group have been synthesized and evaluated for their anthelmintic properties. nih.gov

In a study focusing on these derivatives, compounds were tested in mice experimentally infected with the nematode Nematospiroides dubius and the tapeworm Hymenolepis nana. nih.gov Several compounds demonstrated high efficacy. Notably, 5-isothiocyanato-2-(2-furyl)benzoxazole (34 ), 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole (35 ), and 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole (37 ) showed 100% nematocidal activity at a 0.2% concentration in the diet. nih.gov Furthermore, 5- and 6-isothiocyanato-2-(3-pyridinyl)benzoxazole (5 ) and its benzthiazole analogue (21 ) exhibited 100% taeniacidal activity at the same concentration. nih.gov These findings underscore the potential of the benzoxazole scaffold in developing new treatments for parasitic infections.

Table 3: Anthelmintic Activity of Isothiocyanato-Benzoxazole Derivatives

| Compound | Parasite Target | Activity |

|---|---|---|

| 34 | Nematospiroides dubius (nematode) | 100% nematocidal. nih.gov |

| 35 | Nematospiroides dubius (nematode) | 100% nematocidal. nih.gov |

| 37 | Nematospiroides dubius (nematode) | 100% nematocidal. nih.gov |

| 5 | Hymenolepis nana (tapeworm) | 100% taeniacidal. nih.gov |

| 21 | Hymenolepis nana (tapeworm) | 100% taeniacidal. nih.gov |

Oxazolone (B7731731) and related heterocyclic scaffolds are significant in diabetes research due to their potential to mitigate glycation processes and inhibit key digestive enzymes. nih.govnih.gov A series of 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives were synthesized and evaluated for their in vitro antidiabetic properties. nih.gov These compounds were assessed for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Additionally, their potential as protein glycation inhibitors was investigated, as advanced glycation end-products (AGEs) contribute to diabetic complications. nih.gov

In in vivo studies using streptozotocin-induced diabetic rat models, synthesized oxazolone derivatives demonstrated significant hypoglycemic effects. researchgate.net Similarly, research on 1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, has shown promising antidiabetic activity. After 14 days of administration to diabetic rats, these compounds significantly reduced blood glucose levels, lowered glycated hemoglobin (HbA1c), and improved insulin (B600854) levels. nih.gov Specifically, sulfonamide hybrids of 1,3,4-oxadiazole, such as compounds A-III and A-IV , were found to be highly effective in lowering blood glucose in high-fat diet and streptozotocin-induced diabetic rats. ijper.org

Table 4: Antidiabetic Activity of Oxazole and Related Derivatives

| Compound Class | Model/Assay | Key Finding |

|---|---|---|

| 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-ones | In vitro enzyme inhibition | Inhibition of α-amylase and α-glucosidase. nih.gov |

| Oxazolone derivatives | Streptozotocin-induced diabetic rats | Significant hypoglycemic activity. researchgate.net |

| 1,3,4-Oxadiazole derivatives | Alloxan-induced diabetic rats | Dose-dependent reduction in blood glucose and HbA1c; increased insulin levels. nih.gov |

| Sulfonamide-1,3,4-oxadiazole hybrids (A-III , A-IV ) | HFD/STZ-induced diabetic rats | Most effective compounds in lowering random blood glucose levels. ijper.org |

Oxidative stress is implicated in numerous degenerative diseases, and compounds with antioxidant activity are of significant therapeutic interest. nih.gov Derivatives of oxazol-5(4H)-one have been synthesized and evaluated for their antioxidant potential. nih.govresearchgate.net

In one study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (E1-E10 ) were synthesized. nih.gov Their antioxidant activity was assessed by measuring the inhibition of lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats in vitro. nih.gov Among the synthesized compounds, E3 was the most active, inhibiting microsomal EROD activity by 89%, an effect slightly better than that of the specific inhibitor caffeine (B1668208) (85%). nih.gov

Another study on 4-substituted-2-phenyloxazol-5(4H)-ones also confirmed their antioxidant capabilities. mdpi.com The investigation revealed that oxazolones 2a and 2c were strong inhibitors of lipid peroxidation, with an average inhibition of 86.5%. mdpi.com These findings highlight that the oxazolone scaffold is a promising framework for developing new antioxidant agents. researchgate.netnih.gov

Table 5: Antioxidant Activity of Oxazol-5(4H)-one Derivatives

| Compound Series | Specific Compound | Assay | Key Finding |

|---|---|---|---|

| E1-E10 | E3 | Microsomal EROD activity | 89% inhibition, superior to caffeine (85%). nih.gov |

| Substituted oxazolones | 2a, 2c | Lipid peroxidation inhibition | Strong inhibition (average 86.5%). mdpi.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For oxazole (B20620) derivatives, DFT calculations are employed to predict optimized geometries, analyze frontier molecular orbitals (HOMO and LUMO), and determine various chemical reactivity parameters.

Studies on oxazole derivatives using DFT with the B3LYP functional and basis sets like 6-311G++(d,p) have provided significant insights into their electronic properties. irjweb.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests that the molecule is more reactive and that charge transfer can readily occur within the molecule. irjweb.com

DFT calculations also allow for the simulation of molecular electrostatic potential (MEP) surfaces, which are useful for identifying sites susceptible to electrophilic and nucleophilic attack. Furthermore, global reactivity descriptors can be calculated from the conceptual DFT framework, providing a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for an Oxazole Derivative

| Parameter | Description | Implication |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. irjweb.com |

| Chemical Potential (μ) | The negative of electronegativity; describes the escaping tendency of electrons. | Influences the direction of charge transfer in a reaction. |

| Global Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | Related to the stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of a compound. rjeid.com |

| Polarizability | The ability of the molecule's electron cloud to be distorted by an external electric field. | Affects intermolecular interactions. irjweb.com |

These calculations have revealed that the oxazole moiety contributes to a high degree of reactivity, enabling its derivatives to participate in various supramolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. irjweb.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an oxazole derivative, might interact with a biological target, typically a protein or enzyme.

Docking studies have been performed on various oxazole-containing compounds to explore their potential as inhibitors for different therapeutic targets. For instance, derivatives of benzoxazole (B165842) have been docked against specific receptors to evaluate their binding affinity. In one study, 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives were docked against the 4URO receptor, with the most promising compound exhibiting a dock score of -8.0 kcal/mol, indicating a strong binding affinity. rjeid.com

Similarly, spiro-oxindole derivatives that include a 5(4H)-oxazolone ring were studied for their potential antiviral and antibacterial properties. nih.gov Docking simulations showed that these compounds could interact effectively with the main protease of COVID-19 (PDB ID: 6W63) and an ATP topoisomerase inhibitor (PDB ID: 4EMV). nih.gov The binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) derived from these simulations help to rationalize the observed biological activity and guide the design of more potent analogs.

Table 2: Example of Molecular Docking Results for Oxazole Derivatives

| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Potential Application |

|---|---|---|---|

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans | 4URO | -8.0 | Antibacterial |

| Spiro-oxindole-oxazolones | COVID-19 Main Protease (6W63) | Not specified | Antiviral |

These simulations are crucial in identifying key interactions between the oxazole ligand and the amino acid residues in the active site of the target protein, providing a structural basis for the compound's mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govmdpi.com

SAR studies on oxazolidinone derivatives, which share a related five-membered ring structure, have provided valuable insights. For example, modifications at the 5-position of the oxazolidinone ring have been shown to significantly impact antibacterial activity. nih.gov A study revealed that converting the 5-acetylaminomethyl moiety into other functional groups, such as a thiourea (B124793) group, could enhance in vitro activity by four to eight times compared to the drug linezolid (B1675486). nih.gov Another key finding from SAR studies is that the replacement of a carbonyl oxygen with a thiocarbonyl sulfur atom can enhance antibacterial potency. nih.gov Furthermore, the lipophilicity of substituents on the molecule has been identified as a critical factor affecting the antibacterial efficacy of 5-thiocarbonyl oxazolidinones. nih.gov

QSAR models take this a step further by creating a mathematical relationship between the chemical structures and their activities. slideshare.net These models use molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of new, unsynthesized compounds. For a series of oxadiazolo[3,4-d]pyrimidine nucleosides, a QSAR study indicated that compounds with high antiviral activity generally possess low values for the octanol/water partition coefficient (logP(o/w)) and a large value for aqueous solubility (logS), suggesting that hydrophilicity is a key determinant of activity. nih.gov

Table 3: Key SAR Findings for Oxazole-Related Scaffolds

| Scaffold | Structural Modification | Effect on Activity |

|---|---|---|

| Oxazolidinone | Conversion of 5-acetylaminomethyl to 5-thiourea | 4-8 fold increase in antibacterial activity. nih.gov |

| Oxazolidinone | Replacement of carbonyl (=O) with thiocarbonyl (=S) | Enhanced in vitro antibacterial activity. nih.gov |

These studies are fundamental for lead optimization, helping chemists to prioritize which derivatives to synthesize and test, thereby saving time and resources. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational flexibility of ligands like oxazol-5-ylmethanamine and the dynamic behavior of ligand-target complexes.

MD simulations can validate the stability of binding poses predicted by molecular docking. For instance, MD simulations performed on complexes of benzoxazole derivatives with their target receptor have confirmed that the ligand remains stably bound within the active site throughout the simulation period. rjeid.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. ajchem-a.com

These simulations also provide insights into the binding dynamics, including the formation and breaking of hydrogen bonds and other non-covalent interactions over time. ajchem-a.com By calculating the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), researchers can obtain a more accurate estimation of the binding affinity than from docking scores alone. For a series of benzoxazole derivatives, a maximum free binding energy of -58.831 kJ/mol was calculated for the most active compound, corroborating the docking results. rjeid.com Conformational analysis of the flexible side chains of oxazole derivatives is also possible, helping to understand how the molecule adapts its shape to fit into a binding pocket. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods, particularly DFT, are instrumental in predicting the reactivity of molecules like this compound in organic reactions. By analyzing the electronic properties of the molecule, chemists can anticipate how it will behave under different reaction conditions.

The frontier molecular orbitals (HOMO and LUMO) are central to predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule can predict which atoms are most likely to be involved in a reaction. For example, DFT calculations have shown that for certain oxazole derivatives, eventual charge transfers take place within the molecule, indicating it is chemically reactive. irjweb.com

Furthermore, calculated reactivity descriptors, such as the electrophilicity index and chemical hardness, provide a quantitative basis for comparing the reactivity of different derivatives. rjeid.com This information is valuable for designing synthetic routes and predicting the outcome of reactions. For example, understanding the nucleophilic and electrophilic sites on the oxazole ring and its substituents can help in predicting the regioselectivity of substitution reactions. These theoretical predictions can guide experimental work, leading to more efficient and selective syntheses of complex oxazole-containing molecules.

Applications in Materials Science Research

Development of Ligands for Coordination Chemistry

The inherent structural features of oxazole (B20620) derivatives, such as the presence of nitrogen and oxygen heteroatoms, make them attractive candidates for the development of ligands in coordination chemistry. While the broader class of oxazole-containing molecules has been investigated for this purpose, specific research detailing the synthesis and characterization of ligands directly derived from Oxazol-5-ylmethanamine is limited in currently available literature. The primary amine group of this compound offers a reactive site for the synthesis of more complex ligand structures, such as Schiff bases, which could potentially coordinate with various metal ions. However, detailed studies on the coordination behavior and the properties of the resulting metal complexes of such specific ligands are not extensively documented.

Synthesis of Specialty Chemicals and Functional Materials

Polymeric Materials Development Incorporating Oxazole Moieties

The incorporation of heterocyclic rings like oxazole into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. The bifunctional nature of this compound, possessing both a primary amine and the oxazole ring, theoretically allows for its use as a monomer or a modifying agent in polymer synthesis. For instance, the amine group could react with monomers containing carboxylic acid or acyl chloride groups to form polyamides. However, a thorough review of scientific literature does not yield specific examples or research dedicated to the development of polymeric materials using this compound as a primary building block. General polymer grafting techniques exist, which could potentially be applied to surfaces and then reacted with compounds like this compound, but direct applications are not documented.

Nanomaterials Integration and Surface Functionalization

The surface functionalization of nanomaterials is a critical area of research for tailoring their properties for specific applications, such as in biomedicine or catalysis. The amine group in this compound presents a potential anchor point for attaching this molecule to the surface of various nanomaterials, including gold nanoparticles or silica (B1680970) nanoparticles. This functionalization could alter the surface chemistry of the nanoparticles, influencing their dispersibility, biocompatibility, or catalytic activity. Despite this potential, there is a lack of specific studies in the accessible scientific literature that describe the use of this compound for the integration and surface functionalization of nanomaterials. Research in this area has focused on other amine-containing molecules for these purposes.

Advanced Analytical Methodologies in Oxazol 5 Ylmethanamine Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments.

The electron impact (EI) mass spectrum of the parent oxazole (B20620) molecule shows a prominent molecular ion peak, with fragmentation occurring through the loss of entities such as HCN and CO. For substituted oxazoles, the fragmentation pattern is heavily influenced by the nature and position of the substituents. In the case of "Oxazol-5-ylmethanamine", the molecular ion peak would confirm its molecular weight. High-resolution analysis would provide the exact mass, confirming its elemental composition of C₄H₆N₂O.

The fragmentation of "this compound" would likely involve initial cleavage at the C5-CH₂ bond, leading to the formation of a stable oxazol-5-yl cation or an aminomethyl radical. Further fragmentation of the oxazole ring could then occur. While specific HRMS data for "this compound" is not detailed in the provided search results, analysis of related structures such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine by LCMS showed the expected [M+H]⁺ ion, confirming its molecular weight globalresearchonline.netnih.govresearchgate.netmdpi.com.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 98.0480 |

| [M+H]⁺ | 99.0558 |

Note: These values are calculated based on the elemental composition of this compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation, identification, and purification of compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for these purposes.

HPLC for Purity Assessment: HPLC is a cornerstone for determining the purity of pharmaceutical and chemical compounds. For "this compound", a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape nih.gov. The purity of the sample can be determined by integrating the peak area of the main component and any impurities detected at a specific wavelength. While a specific HPLC method for "this compound" is not provided in the search results, general methods for the separation of oxazole derivatives are well-established nih.gov.

LC-MS for Separation and Identification: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying components in a mixture, as it provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer for each component. In the context of "this compound" research, LC-MS would be used to confirm the identity of the synthesized compound in a reaction mixture and to identify any byproducts or degradation products researchgate.netrrpharmacology.rueurl-pesticides.eu.

Table 3: General HPLC Parameters for the Analysis of Oxazole Derivatives

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

For "this compound", a single crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would reveal the planarity of the oxazole ring and the geometry of the methanamine substituent relative to the ring. Although a crystal structure for "this compound" itself has not been found in the search results, crystallographic data for other substituted oxazoles and related heterocyclic compounds are available mdpi.comresearchgate.netmdpi.com. For instance, a study on N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine revealed an orthorhombic crystal system with the space group Pca2(1) researchgate.net. Such data for related structures can provide valuable insights into the expected bond lengths and angles within the oxazole moiety of "this compound".

Table 4: Representative Crystallographic Data for a Substituted Oxadiazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2(1) |

| a (Å) | 26.873 |

| b (Å) | 6.0827 |

| c (Å) | 7.8502 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Source: Spectral and X-ray Diffraction Studies of N-(2-Nitrophenyl)-5-Phenyl-1,3,4-Oxadiazole-2-Amine researchgate.net Note: This data is for a related heterocyclic compound and serves as an example of the type of information obtained from X-ray crystallography.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the oxazole ring would be observed around 3100-3000 cm⁻¹. The C=N stretching vibration of the oxazole ring is expected in the 1680-1620 cm⁻¹ region, and the C-O-C stretching of the ring would likely appear in the 1190-1020 cm⁻¹ range. For a related compound, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the N-H stretching of the primary amine was observed at 3435 and 3375 cm⁻¹, the C=N stretch of the oxadiazole at 1625 cm⁻¹, and the C-O-C stretch at 1025 cm⁻¹ globalresearchonline.net. These values serve as a good reference for the expected IR absorptions of "this compound".

Table 5: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Oxazole Ring | C-H Stretch | 3000 - 3100 |

| Oxazole Ring | C=N Stretch | 1620 - 1680 |

| Oxazole Ring | C-O-C Stretch | 1020 - 1190 |

| Methylene (-CH₂-) | C-H Bending | ~1450 |

| Amine (-NH₂) | N-H Bending | 1590 - 1650 |

Note: These are general ranges and the exact peak positions for this compound may differ slightly.

Future Directions and Emerging Research Avenues

Discovery of Novel Synthetic Routes and Methodologies

The development of efficient and versatile synthetic methods is crucial for expanding the accessibility and application of Oxazol-5-ylmethanamine. While traditional methods for oxazole (B20620) synthesis exist, emerging research focuses on novel routes that offer improved yields, stereoselectivity, and substrate scope.

One of the most prominent and adaptable methods for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis . This reaction utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which acts as a "3-atom synthon" in a [3+2] cycloaddition with an aldehyde. nih.gov The process involves the initial formation of an oxazoline intermediate, followed by the elimination of toluenesulfinic acid to yield the desired 5-substituted oxazole. nih.gov Recent advancements in the van Leusen reaction have focused on improving its efficiency and environmental footprint. For instance, the use of ionic liquids as a recyclable solvent has been shown to provide high yields and allows for the reuse of the reaction medium multiple times without a significant loss in product yield. ijpsonline.com Furthermore, microwave-assisted van Leusen synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. nih.gov

Beyond the van Leusen approach, other innovative strategies are being explored. These include:

Copper-catalyzed synthesis: The use of copper catalysts, such as copper(II) triflate, has enabled the synthesis of oxazole derivatives from α-diazoketones and amides. tandfonline.com

Domino reactions: Multi-component domino reactions, often facilitated by ultrasound irradiation, provide a one-pot synthesis of polysubstituted oxazoles from simple starting materials. ijpsonline.com

Photoredox catalysis: Visible-light photoredox catalysis represents a mild and efficient method for the synthesis of substituted oxazoles from α-bromoketones and benzylamines. organic-chemistry.org

These novel synthetic methodologies are not only expanding the toolkit for chemists but are also enabling the creation of more complex and diverse libraries of oxazole-containing compounds for biological screening and materials science applications.

Identification and Validation of Undiscovered Biological Targets

The oxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govresearchgate.net This broad bioactivity suggests that oxazole-containing compounds, including derivatives of this compound, are likely to interact with a multitude of biological targets, many of which may still be undiscovered.

Future research will focus on identifying and validating these novel biological targets to unlock new therapeutic applications. Techniques such as photoaffinity labeling are emerging as powerful tools for this purpose. nih.gov This method involves attaching a photoactivatable group to a ligand, such as an oxadiazoline, which upon irradiation can covalently bind to its target protein, allowing for its identification and characterization. nih.gov

Given the structural similarities of the oxazole ring to other biologically relevant heterocycles, it is plausible that this compound derivatives could modulate the activity of various enzymes and receptors. rsc.org For example, the structural resemblance to purine (B94841) bases suggests potential interactions with kinases, which are critical targets in oncology. nih.gov Indeed, some oxazolo[5,4-d]pyrimidine derivatives have shown inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Other potential, yet underexplored, targets for oxazole derivatives include heat shock proteins and various components of signal transduction pathways. nih.gov

The systematic screening of this compound-based compound libraries against diverse biological targets, coupled with advanced target identification technologies, will be instrumental in uncovering new therapeutic opportunities for this versatile scaffold.

Application of Artificial Intelligence and Machine Learning in Oxazole-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the design of oxazole-based therapeutics is no exception. ijettjournal.orgmednexus.org These computational tools are being employed at various stages of the drug design pipeline, from hit identification to lead optimization.

AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of novel compounds. nih.gov For oxazole derivatives, these models can be used to:

Predict Physicochemical Properties: AI can accurately predict properties such as solubility, bioavailability, and toxicity, which are crucial for the development of effective and safe drugs. nih.gov

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of oxazole-containing compounds to identify those with the highest probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new oxazole-based molecules with desired pharmacological profiles, accelerating the discovery of novel drug candidates. mednexus.org

Molecular Docking and Simulation: Computational tools are used to simulate the interaction between oxazole derivatives and their biological targets at the atomic level, providing insights into their binding mode and mechanism of action. nih.govjcchems.com This information is invaluable for the rational design of more potent and selective inhibitors.

Recent studies have demonstrated the successful application of these computational approaches in the design of oxazole derivatives targeting specific proteins, such as the peroxisome proliferator-activated receptor gamma (PPARγ) for the treatment of diabetes. jcchems.com As AI and ML technologies continue to advance, their role in the design and development of novel oxazole-based drugs is expected to grow significantly, leading to more efficient and successful drug discovery campaigns.

Design of Environmentally Benign Synthetic Processes for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in the pharmaceutical and chemical industries. For the synthesis of this compound and its derivatives, there is a growing emphasis on designing environmentally benign processes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. ijpsonline.com

Several green synthetic approaches have been successfully applied to the synthesis of oxazoles:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijpsonline.commdpi.com This technique has been effectively used in various oxazole syntheses, including the Erlenmeyer synthesis and Suzuki reactions of oxazole derivatives. ijpsonline.com

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. Ultrasound-assisted synthesis has been employed for the domino reaction of benzoin and substituted benzylamines to produce 2,4,5-trisubstituted oxazoles with excellent yields. ijpsonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. The use of water and ionic liquids as reaction media for oxazole synthesis has been reported. ijpsonline.commdpi.com For example, a modified van Leusen reaction has been developed that proceeds in water at a lower temperature using a catalytic amount of base. mdpi.com

Catalysis: The development of efficient and reusable catalysts can significantly improve the sustainability of chemical processes. Various catalysts, including copper-based systems and silica (B1680970) gel-supported reagents, have been utilized for the synthesis of oxazole derivatives under mild conditions. ijpsonline.comijpsonline.com

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining high efficiency and product quality.

Exploration of New Areas in Catalysis and Materials Science

The unique electronic and structural properties of the oxazole ring make it an attractive building block for the development of novel materials and catalysts. While the primary focus of this compound has been in the pharmaceutical sector, its potential applications in materials science and catalysis are beginning to be explored.

Catalysis: The nitrogen atom in the oxazole ring can act as a ligand to coordinate with metal centers, making oxazole derivatives potential candidates for use in catalysis. This compound itself can serve as a precursor for the synthesis of more complex ligands. myskinrecipes.com The development of chiral oxazoline ligands has been a major area of research in asymmetric catalysis, and it is conceivable that chiral derivatives of this compound could find similar applications.

Materials Science: The aromatic and electron-rich nature of the oxazole ring suggests its potential use in the development of organic electronic materials. Related heterocyclic compounds, such as oxadiazoles, have been incorporated into chromophores for applications in nonlinear optics and as electron-transporting materials in organic light-emitting diodes (OLEDs). mdpi.com The aminomethyl group of this compound provides a convenient handle for incorporating the oxazole moiety into polymer backbones or for functionalizing surfaces. This could lead to the development of new materials with tailored optical, electronic, or sensing properties.

The exploration of this compound and its derivatives in these emerging fields is still in its early stages. However, the versatility of the oxazole scaffold, combined with the synthetic accessibility of this compound, suggests that it holds significant promise for the development of next-generation catalysts and advanced materials.

Q & A

Q. What are the standard synthetic routes for Oxazol-5-ylmethanamine and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via cyclization reactions. For example, oxadiazoles can be prepared using hydroxylamine hydrochloride and ethanol under reflux, followed by coupling with aldehydes (e.g., 1H-indole-3-carboxaldehyde) using ceric ammonium nitrate (CAN) and polyethylene glycol (PEG) as catalysts at 80°C . Key challenges include regioselectivity in heterocyclic ring formation and purification of intermediates. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity .

Q. How should researchers document experimental procedures to ensure reproducibility?

Methodological Answer: Detailed experimental protocols must include reagent stoichiometry, solvent systems, temperature, and reaction duration. For example, the synthesis of 3-methyl-5-isoxazolyl derivatives requires precise control of halogenation and nitration conditions . All novel compounds must report melting points, spectral data (¹H/¹³C NMR), and HPLC purity (>95%). Known compounds require literature citations for identity confirmation .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer: Essential techniques include:

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for structural elucidation; IR for functional group identification.

- Elemental Analysis : To verify empirical formulas (e.g., C₁₀H₁₀N₂O₂ for 5-(4-methoxyphenyl)isoxazol-3-amine) .

- Mass Spectrometry : High-resolution MS to confirm molecular ions.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound analogs?

Methodological Answer: Regioselectivity in heterocyclic ring formation can be controlled by:

- Catalyst Selection : CAN and PEG enhance coupling efficiency in oxadiazole synthesis .

- Microwave-Assisted Synthesis : Reduces side reactions and improves yield in halogenated derivatives .

- Computational Modeling : DFT calculations predict electron density distribution to guide substituent placement .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific intermediates in multi-step reactions .

Q. What strategies address contradictory biological activity data in this compound studies?

Methodological Answer: Contradictions in biological assays (e.g., anticancer activity) require:

- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (e.g., methyl vs. nitro groups) to identify critical functional groups .

- Validation Studies : Reproduce experiments with standardized controls (e.g., cisplatin for cytotoxicity assays) .

- Meta-Analysis : Use tools like PRISMA to evaluate consistency across published datasets .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

Methodological Answer: Stability studies involve:

- pH-Dependent Degradation : Incubate compounds in buffers (pH 1.2–7.4) and analyze via LC-MS for decomposition products .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 enzymes) quantify metabolic half-life .

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation kinetics .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer: Use in silico platforms like:

- SwissADME : Predicts logP, bioavailability, and blood-brain barrier permeability .

- Molinspiration : Estimates drug-likeness scores (e.g., Lipinski’s Rule of Five) for lead optimization .

- Molecular Dynamics Simulations : Models interactions with target proteins (e.g., kinases in cancer pathways) .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when reporting conflicting spectral data?

Methodological Answer:

- Cross-Validation : Compare data with independent replicates or collaborator analyses .

- Deposit Raw Data : Use repositories like Zenodo or ChemRxiv for public access to NMR, HPLC, and crystallography files .

- Statistical Analysis : Apply methods like Grubbs’ test to identify outliers in spectral datasets .

Q. What are best practices for synthesizing and characterizing halogenated this compound analogs?

Methodological Answer:

- Halogenation Methods : Use N-chlorosuccinimide (NCS) or bromine in acetic acid for regioselective halogenation .

- Safety Protocols : Handle volatile intermediates (e.g., benzoxime chloride) in fume hoods with PPE .

- X-ray Crystallography : Resolve regiochemical ambiguities in halogen-substituted derivatives .

Ethical and Methodological Considerations

Q. How should researchers navigate ethical approval for testing novel this compound derivatives in biological assays?

Methodological Answer:

- Institutional Review : Submit detailed protocols to ethics committees, including toxicity profiles and MSDS for new compounds .

- Animal Studies : Follow ARRIVE guidelines for in vivo experiments, reporting sample sizes and statistical power .

- Transparency : Disclose all conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。